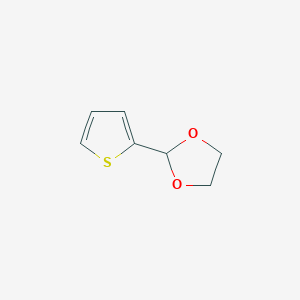

2-(2-Thienyl)-1,3-dioxolane

Description

Overview and Historical Context of 2-(2-Thienyl)-1,3-dioxolane in Chemical Literature

This compound, with the CAS number 58268-08-9, is a derivative of both thiophene (B33073) and dioxolane. pharmaffiliates.comchemspider.com Its synthesis is often achieved through the acetalization of thiophene-2-carbaldehyde (B41791) with ethylene (B1197577) glycol. A common laboratory procedure involves refluxing a mixture of thiophene-2-carbaldehyde, ethylene glycol, and an acid catalyst like p-toluenesulfonic acid in a solvent such as benzene (B151609), with azeotropic removal of water. This method is noted for its simplicity and high yields. Alternative synthetic approaches include microwave-assisted synthesis, which can significantly reduce reaction times.

The compound is typically a colorless to light yellow liquid. chemimpex.comtcichemicals.com It is recognized as a useful research chemical and building block in organic synthesis. pharmaffiliates.commyskinrecipes.com

Significance of the Dioxolane and Thiophene Moieties in Organic Chemistry

The 1,3-dioxolane (B20135) ring is a five-membered cyclic acetal (B89532). wikipedia.orgchemicalbook.com A primary and significant role of the dioxolane group in organic synthesis is as a protecting group for carbonyl compounds (aldehydes and ketones). wikipedia.org This protection allows for chemical transformations on other parts of a molecule without affecting the carbonyl group. wikipedia.org The dioxolane ring is stable under basic conditions but can be readily removed by acidic hydrolysis. Beyond its use as a protecting group, the dioxolane ring is found in various natural and synthetic compounds with a range of biological activities, including anticancer, antifungal, and antiviral properties. researchgate.net The oxygen atoms in the dioxolane ring can participate in hydrogen bonding, which can enhance interactions with biological targets. researchgate.net

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. wikipedia.org Discovered in the late 19th century, thiophene and its derivatives are fundamental building blocks in organic chemistry. numberanalytics.comnih.gov The thiophene moiety is considered aromatic, though to a lesser degree than benzene, and it undergoes a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions. wikipedia.orgnumberanalytics.com This reactivity makes it a versatile scaffold for the synthesis of more complex molecules. numberanalytics.com Thiophene derivatives are integral to numerous applications, including pharmaceuticals, agrochemicals, and materials science, where they are used in organic semiconductors and light-emitting diodes. numberanalytics.comnih.govresearchgate.net In medicinal chemistry, the thiophene ring is often used as a bioisostere for the benzene ring, meaning it can replace a benzene ring in a biologically active compound without a significant loss of activity. wikipedia.org This is exemplified in drugs like the NSAID lornoxicam. wikipedia.org

Research Trajectories and Future Outlook for this compound

Current and future research involving this compound and structurally related compounds is proceeding along several promising avenues.

As a Building Block in Organic Synthesis: The primary application of this compound is as a versatile intermediate or building block. myskinrecipes.com Its protected aldehyde functionality allows for a variety of chemical modifications on the thiophene ring. For instance, it has been used in palladium-catalyzed coupling reactions, such as the Stille cross-coupling, to create more complex substituted thiophenes. researchgate.net Following these transformations, the dioxolane group can be deprotected to reveal the aldehyde, which can then undergo further reactions. researchgate.net This sequential approach is valuable in the synthesis of unsymmetrical molecules. researchgate.net

In Materials Science: The thienyl group in the molecule imparts electronic properties that are of interest in materials science. cymitquimica.comontosight.ai Thiophene-containing compounds are known for their use in the development of organic semiconductors and polymers with specific thermal and mechanical properties. myskinrecipes.comresearchgate.net Research is ongoing to explore how incorporating structures like this compound into polymers can modify their characteristics. myskinrecipes.com

In Medicinal Chemistry: While direct applications of this compound in pharmaceuticals are not extensively documented, its structural motifs are highly relevant. nih.govnih.gov Both dioxolane and thiophene rings are present in numerous biologically active molecules. researchgate.netnih.gov The compound can serve as a precursor in the synthesis of potential therapeutic agents. solubilityofthings.com For example, derivatives have been studied for their potential as antimicrobial agents and in the development of drugs targeting neurodegenerative diseases. Future research may focus on synthesizing libraries of compounds derived from this compound for biological screening.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 58268-08-9 | chemspider.com |

| Molecular Formula | C₇H₈O₂S | chemspider.comcymitquimica.com |

| Molecular Weight | 156.20 g/mol | tcichemicals.comcymitquimica.com |

| Appearance | Colorless to light yellow clear liquid | chemimpex.comtcichemicals.com |

| Boiling Point | 111 °C / 15 mmHg | tcichemicals.com |

| Density | ~1.25 g/cm³ | chemimpex.com |

| Refractive Index | ~1.55 | tcichemicals.com |

Table 2: Synthesis Methods for this compound

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Standard Laboratory Procedure | Thiophene-2-carbaldehyde, ethylene glycol, p-toluenesulfonic acid | Reflux in anhydrous benzene with Dean-Stark apparatus for 12 hours | 92% | |

| Microwave-Assisted Synthesis | Thiophene-2-carbaldehyde, ethylene glycol, anhydrous CuSO₄ | Microwave irradiation (300 W, 80°C) for 15 minutes | 90% |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-thiophen-2-yl-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-6(10-5-1)7-8-3-4-9-7/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPFDCRNWLVVHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394699 | |

| Record name | 2-(2-Thienyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58268-08-9 | |

| Record name | 2-(2-Thienyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 2 2 Thienyl 1,3 Dioxolane

Established Synthetic Routes to 2-(2-Thienyl)-1,3-dioxolane

The most common and well-established method for synthesizing this compound is the acetalization of thiophene-2-carboxaldehyde with ethylene (B1197577) glycol. This reaction can be carried out using conventional heating methods or accelerated with microwave assistance.

This reaction involves the condensation of thiophene-2-carboxaldehyde and ethylene glycol to form the cyclic acetal (B89532), this compound. The process is reversible and requires the removal of water to drive the reaction towards the product side. organic-chemistry.org

The acetalization is typically catalyzed by an acid. organic-chemistry.org p-Toluenesulfonic acid (p-TsOH) is a commonly used catalyst for this purpose. chemicalbook.com A standard laboratory procedure involves refluxing a mixture of thiophene-2-carboxaldehyde, ethylene glycol, and a catalytic amount of p-TsOH in a suitable solvent like anhydrous benzene (B151609) or toluene (B28343). chemicalbook.com The reaction progress can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically neutralized and the product is extracted and purified.

A representative protocol involves reacting thiophene-2-carboxaldehyde (1.35 g, 12.05 mmol) with ethylene glycol (1.1 eq) and p-TSA (0.1 eq) in toluene (30 mL) at a reflux temperature of 110°C for 6 hours, which can yield 1.64 g (88%) of 2-(thiophen-2-yl)-1,3-dioxolane.

To ensure a high yield of the desired product, the water formed during the condensation reaction must be continuously removed. organic-chemistry.org A Dean-Stark apparatus is frequently employed for this purpose, where the water is azeotropically removed with the solvent. scispace.comorgsyn.org Molecular sieves can also be used as a desiccant to absorb the water from the reaction mixture. organic-chemistry.org

| Parameter | Value | Reference |

| Temperature | 110–120°C (reflux) | |

| Catalyst Loading | 5 mol% p-TsOH | |

| Reaction Time | 12–24 hours | |

| Yield | 85–95% | |

| Table 1: Key Reaction Parameters for Acid-Catalyzed Acetalization |

Microwave irradiation offers a significant advantage over conventional heating by drastically reducing reaction times from hours to minutes. clockss.org In a microwave-assisted synthesis, a mixture of thiophene-2-carboxaldehyde, ethylene glycol, and a desiccant like anhydrous CuSO₄ is subjected to microwave radiation. This method is often performed under solvent-free conditions, making it a more environmentally friendly approach. For instance, irradiating a mixture at 300 W and 80°C for 15 minutes can produce the target compound in a 90% yield.

| Parameter | Value | Reference |

| Microwave Power | 300 W | |

| Temperature | 80°C | |

| Irradiation Time | 15 minutes | |

| Catalyst | Anhydrous CuSO₄ (10 wt%) | |

| Solvent | Solvent-free | |

| Table 2: Optimized Microwave Conditions for this compound Synthesis |

Acetalization of Thiophene-2-carboxaldehyde with Ethylene Glycol

Acid-Catalyzed Condensation Techniques

Precursor Synthesis and Intermediate Compounds for this compound

The primary precursor for the synthesis of this compound is thiophene-2-carboxaldehyde. This aldehyde can be derived from thiophene (B33073) through various chemical transformations. The resulting this compound can then serve as a key intermediate for the synthesis of more complex molecules. For example, it can be used to prepare 2-[2-(tributylstannyl)-3-thienyl]-1,3-dioxolane by reaction with n-butyllithium followed by tri-n-butyltin chloride. prepchem.com This demonstrates the utility of the dioxolane as a protecting group, enabling selective reactions at other positions of the thiophene ring.

Other related precursors and intermediates include brominated versions like 4-bromothiophene-2-carboxaldehyde ethylene glycol acetal, which can be used in further synthetic elaborations. thsci.comscbt.compharmint.net

Advanced Synthetic Approaches and Innovations in 1,3-Dioxolane (B20135) Formation

While the acid-catalyzed acetalization remains a standard method, research continues to explore more efficient and milder conditions for the formation of 1,3-dioxolanes. Phase transfer catalysis has been developed for the synthesis of derivatives. This involves a two-step process where the acetalization is first carried out under microwave irradiation, followed by reactions such as dichloromethylation using chloroform (B151607) and a phase transfer catalyst like triethylbenzylammonium chloride (TEBA). clockss.org

Innovations also focus on the use of different catalysts and reaction media to improve efficiency and selectivity. acs.org The development of methods that tolerate a wider range of functional groups is an ongoing area of research in organic synthesis. organic-chemistry.org

Utilization of Brønsted and Lewis Acid Catalysts

The formation of the 1,3-dioxolane ring is commonly achieved through the acetalization of a carbonyl compound, in this case, thiophene-2-carbaldehyde (B41791), with a diol like ethylene glycol. This reaction is typically catalyzed by either Brønsted or Lewis acids.

Brønsted acids, such as p-toluenesulfonic acid (p-TsOH), are frequently employed. In a standard laboratory procedure, thiophene-2-carbaldehyde and ethylene glycol are refluxed in a solvent like anhydrous benzene with a catalytic amount of p-TsOH. The use of a Dean-Stark apparatus facilitates the removal of water, driving the reaction equilibrium towards the formation of the dioxolane product. This method is valued for its simplicity and can achieve high yields, often between 85-95%. Other Brønsted acids like sulfuric acid have also been used in related syntheses. rsc.org

Lewis acids also serve as effective catalysts for this transformation. Anhydrous copper sulfate (B86663) (CuSO₄) has been utilized, particularly in microwave-assisted synthesis, where it also acts as a desiccant. Other Lewis acids, such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·Et₂O), are known to enhance regioselectivity during cyclization in the synthesis of analogous dioxolane structures. The choice between a Brønsted or Lewis acid can influence reaction rates and selectivity, with both types proving effective in promoting the formation of the dioxolane ring. rsc.org

A screen of various Brønsted acid catalysts in the synthesis of related dioxolanes demonstrated that while many can afford the desired product, the choice of catalyst significantly impacts diastereoselectivity. nih.gov For instance, catalysts like p-toluenesulfonic acid, (+)-camphorsulfonic acid, and hydrochloric acid resulted in modest to good yields but poor diastereoselectivity. nih.gov

| Catalyst Type | Example Catalyst | Application in Dioxolane Synthesis |

| Brønsted Acid | p-Toluenesulfonic acid (p-TsOH) | Widely used for acetalization, often with azeotropic removal of water. |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Employed in condensation reactions to form thioformates. rsc.org |

| Lewis Acid | Copper Sulfate (CuSO₄) | Used as a catalyst and desiccant, particularly in microwave-assisted methods. |

| Lewis Acid | Zinc Chloride (ZnCl₂) | Can enhance regioselectivity in cyclization reactions. |

| Lewis Acid | Boron Trifluoride Etherate (BF₃·Et₂O) | Improves regioselectivity in the formation of the dioxane ring. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes using less hazardous solvents, improving energy efficiency, and employing recyclable catalysts.

A significant advancement in this area is the use of microwave-assisted synthesis. This technique drastically reduces reaction times from hours to minutes and can often be performed without a solvent. For instance, the microwave-assisted reaction of thiophene-2-carbaldehyde and ethylene glycol with anhydrous CuSO₄ as a catalyst and desiccant yielded this compound in 90% yield in just 15 minutes. This method not only improves energy efficiency but also eliminates the need for volatile organic solvents like benzene.

Solvent-free synthesis is a key tenet of green chemistry. A method for the synthesis of a related compound, 2,2-dimethyl-1,3-dioxolane-4-formaldehyde, has been developed under solvent-free conditions, highlighting the potential for similar approaches for this compound. google.com

The use of heterogeneous catalysts, such as heteropoly acids, also aligns with green chemistry principles as they can be easily separated from the reaction mixture and potentially reused. researchgate.net While the specific use of heteropoly acids for this compound is not detailed, their successful application in the synthesis of the analogous 2-(2-furyl)-1,3-dioxolane from biomass-derived furfural (B47365) suggests their potential applicability. researchgate.net

| Green Chemistry Approach | Key Features | Example Application |

| Microwave-Assisted Synthesis | Reduced reaction time, energy efficiency, potential for solvent-free conditions. | Synthesis of this compound in 15 minutes with 90% yield. |

| Solvent-Free Synthesis | Eliminates the use of volatile and often hazardous organic solvents. | Method developed for the synthesis of 2,2-dimethyl-1,3-dioxolane-4-formaldehyde. google.com |

| Heterogeneous Catalysis | Catalyst can be easily recovered and reused, reducing waste. | Heteropoly acids used for the synthesis of 2-(2-furyl)-1,3-dioxolane. researchgate.net |

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, effective purification and isolation are essential to obtain a product of high purity. The choice of technique depends on the scale of the reaction and the nature of the impurities.

A standard laboratory-scale purification involves a series of extraction and chromatography steps. After the reaction is complete, the mixture is typically neutralized, for example, with a saturated sodium bicarbonate solution. The product is then extracted into an organic solvent such as dichloromethane. The organic layer is concentrated under reduced pressure to yield the crude product.

Column chromatography is a widely used method for purifying the crude product. A common stationary phase is silica (B1680970) gel, and the mobile phase is typically a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate (B1210297) in a 4:1 ratio. Thin-layer chromatography (TLC) is often used to monitor the progress of the reaction and the effectiveness of the chromatographic separation.

For industrial-scale production, continuous flow methods may be employed to optimize reaction parameters and purification, leading to higher yield and purity while reducing side reactions.

In cases where stereoisomers are formed, more advanced techniques are required. As mentioned previously, semi-preparative High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is an effective method for separating diastereomers to obtain optically pure compounds. researchgate.net

Other general purification techniques that can be applicable include distillation, particularly vacuum distillation for high-boiling liquids, and recrystallization if the product is a solid at room temperature. sciencemadness.org

| Technique | Description | Application Context |

| Neutralization and Extraction | The reaction mixture is neutralized and the product is extracted into an immiscible organic solvent. | Standard work-up procedure after synthesis. |

| Column Chromatography | The crude product is separated from impurities based on differential adsorption on a stationary phase. | Common laboratory method for purification. |

| Thin-Layer Chromatography (TLC) | Used to monitor reaction progress and identify appropriate solvent systems for column chromatography. | A routine analytical tool during synthesis and purification. |

| Continuous Flow Methods | Automation and precise control of reaction and purification parameters for scalability. | Industrial-scale synthesis. |

| Chiral HPLC | Separation of stereoisomers using a chiral stationary phase. | Isolation of optically pure diastereomers. researchgate.net |

| Distillation | Separation of liquids based on differences in boiling points. | Purification of liquid products. sciencemadness.org |

Iii. Spectroscopic and Structural Elucidation of 2 2 Thienyl 1,3 Dioxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(2-Thienyl)-1,3-dioxolane

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing detailed information about the proton and carbon frameworks of the molecule.

In the ¹H NMR spectrum of this compound, the protons on the thiophene (B33073) and dioxolane rings exhibit characteristic chemical shifts. The thiophene protons typically appear as doublets or triplets in the region of δ 6.8–7.5 ppm. The protons of the dioxolane ring resonate as multiplets at approximately δ 4.0–4.5 ppm.

Table 1: ¹H NMR Chemical Shift Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thienyl-H | 6.8–7.5 | m |

| Dioxolane-H | 4.0–4.5 | m |

Data may vary slightly depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides further structural confirmation. The acetal (B89532) carbon of the dioxolane ring is typically observed around δ 100.26 ppm. clockss.org The carbons of the thiophene ring resonate in the range of δ 125–140 ppm, with specific shifts recorded at approximately δ 141.73, 126.67, 126.37, and 126.27 ppm. clockss.org The two equivalent carbons of the ethylene (B1197577) glycol fragment in the dioxolane ring appear at about δ 65.22 ppm. clockss.org

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Acetal Carbon (O-C-O) | ~100.26 |

| Thienyl Carbons | 126.27 - 141.73 |

| Dioxolane Carbons (-O-CH₂-) | ~65.22 |

Data sourced from a study using CDCl₃ as the solvent. clockss.org

While specific 2D NMR studies on this compound are not extensively detailed in the provided results, the application of these techniques is a standard method for unambiguous structural assignment in complex organic molecules.

Heteronuclear Single Quantum Coherence (HSQC) experiments would be used to correlate the proton signals directly with their attached carbon-13 nuclei, confirming the assignments made in the 1D spectra.

Heteronuclear Multiple Bond Correlation (HMBC) spectra would reveal long-range couplings between protons and carbons (typically over two to three bonds). This would be crucial for confirming the connectivity between the thiophene ring and the dioxolane moiety, for instance, by observing a correlation between the acetal proton and the carbons of the thiophene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. This technique would be particularly useful in determining the preferred conformation of the molecule.

The 1,3-dioxolane (B20135) ring is not planar and typically adopts an envelope or a twist conformation. In related structures, the dioxolane ring has been shown to exist in an envelope conformation, where one atom is out of the plane of the other four. clockss.orgnih.gov For 2-(3-bromo-2-thienyl)-1,3-dioxolane, the NMR spectrum of the dioxolane ring protons was analyzed as a strongly coupled A₂B₂ system, which is indicative of a specific, non-planar conformation. scispace.com This type of analysis, though complex, can yield precise information about the dihedral angles and, consequently, the ring's conformation.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, NOESY) for Structural Assignment

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum shows characteristic absorption bands. Strong C-O-C stretching vibrations are observed around 1100 cm⁻¹, which are indicative of the acetal group in the dioxolane ring. Additionally, vibrations corresponding to the thiophene ring are present in the range of 700–800 cm⁻¹. The C-H stretching vibrations are also observed in the region of 2892-3124 cm⁻¹. clockss.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Thiophene & Dioxolane) | 2892 - 3124 | Medium-Strong |

| C-O-C (Acetal) | ~1100 | Strong |

Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound, the molecular ion peak (M⁺) is observed at an m/z of 156.20, which corresponds to its molecular formula of C₇H₈O₂S. The fragmentation pattern would further confirm the structure, with expected fragments arising from the loss of parts of the dioxolane or thiophene rings.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 156.20 g/mol |

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

One such derivative, 1,2-bis[2-methyl-5-(2-(1,3-dioxolane))-thien-3-yl]perfluorocyclopentene, has been synthesized and its structure determined by X-ray crystallographic analysis. researchgate.net This photochromic dithienylethene is a notable example due to its potential applications in optical storage and other optoelectrical devices. researchgate.net In the crystalline state, the molecule adopts a photoactive antiparallel conformation. researchgate.net The distance between the two reactive carbon atoms, which are involved in a potential ring-closure reaction, is 3.829 (4) Å. researchgate.net The dihedral angles between the central cyclopentene (B43876) ring and the adjacent thiophene rings are 55.38 (7)° and 54.81 (9)°. researchgate.net

The crystal structure was analyzed after irradiation with linearly polarized monochromatic light (360 nm), which revealed a conversion of up to 8% from the open-ring to the closed-ring isomers in a conrotatory mode. researchgate.net This photo-induced transformation resulted in a clear change in the positions of the two sulfur atoms and the reactive carbon atoms in the thiophene rings. researchgate.net The initial open-ring form could be fully restored by irradiating the crystal with 650 nm light. researchgate.net

Crystallographic Data for 1,2-bis[2-methyl-5-(2-(1,3-dioxolane))-thien-3-yl]perfluorocyclopentene

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₁H₁₈F₆O₄S₂ |

| Crystal System | Monoclinic |

| Space Group | P12₁/c1 (No. 14) |

| a (Å) | 8.741(1) |

| b (Å) | 8.822(1) |

| c (Å) | 28.547(4) |

| β (°) | 94.97(1) |

| Volume (ų) | 2192.9 |

| Z | 4 |

| Rgt(F) | 0.051 |

In another study, a series of novel 2-dichloromethyl-1,3-dioxolane derivatives were synthesized, and the configuration of one such derivative was determined by X-ray crystallography. clockss.org For this particular derivative, the dioxolane ring was found to exist in an envelope conformation, with a carbon atom forming the flap. clockss.org The bond lengths and angles within the dioxolane ring were reported to be normal. clockss.org The crystal structure is stabilized by weak intermolecular C—H···O hydrogen bonds, which link the molecules into one-dimensional chains. clockss.org No significant π-π stacking interactions were observed in the crystal packing of this derivative. clockss.org

While detailed numerical data for the bond lengths and angles of the aforementioned 2-dichloromethyl-1,3-dioxolane derivative are presented in the source, the specific identity of the derivative "3f" is not fully disclosed in the abstract, preventing a direct table inclusion without ambiguity. clockss.org However, the qualitative description of its structure provides a general understanding of the conformational preferences of the dioxolane ring when attached to a substituted methyl group at the 2-position.

The investigation of such derivatives is crucial as it provides foundational knowledge for the design of new materials. For instance, the introduction of a 1,3-dioxolane terminal group has been shown to significantly increase the positive dielectric anisotropy and birefringence of tolane-based liquid crystals. researchgate.net These structural insights are also valuable in the synthesis of complex molecules where the dioxolane moiety acts as a protecting group.

Iv. Chemical Reactivity and Reaction Mechanisms of 2 2 Thienyl 1,3 Dioxolane

Reactions of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring, a cyclic acetal (B89532), is generally stable under basic and neutral conditions but is susceptible to reactions under acidic conditions. Its reactivity is a key aspect of the molecule's utility in organic synthesis, particularly as a protecting group for carbonyl compounds.

The most common reaction of the 1,3-dioxolane ring is acid-catalyzed hydrolysis. This process regenerates the original carbonyl compound (thiophene-2-carbaldehyde) and ethylene (B1197577) glycol. The reaction is reversible and is a fundamental strategy for the deprotection of carbonyl groups in multi-step syntheses. organic-chemistry.org The stability of the dioxolane ring is pH-dependent; it readily hydrolyzes in strongly acidic conditions (e.g., 1M HCl) but remains stable in neutral to mildly acidic environments.

The general mechanism for acid-catalyzed hydrolysis involves the following steps:

Protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst, such as hydronium ion (H₃O⁺). youtube.com

This protonation makes the acetal more susceptible to nucleophilic attack. youtube.com

A water molecule acts as a nucleophile, attacking the activated carbon atom (C2 of the dioxolane ring). youtube.com

Subsequent proton transfers and cleavage of the C-O bonds lead to the formation of a hemiacetal intermediate, which then breaks down to yield the final products: thiophene-2-carbaldehyde (B41791) and ethylene glycol.

Various deprotection strategies have been developed, ranging from mild to harsh conditions, depending on the sensitivity of other functional groups present in the molecule. glenresearch.com Common reagents and conditions for deprotection are summarized in the table below.

| Reagent/Condition | Description |

| Aqueous Trifluoroacetic Acid | Commonly used for rapid deprotection. thieme-connect.de |

| Dilute HCl in THF | An effective method for cleaving the acetal. thieme-connect.de |

| Pyridinium p-toluenesulfonate (PPTS) in aqueous media | A milder condition suitable for sensitive substrates. thieme-connect.de |

| Iodine (catalytic amount) | Allows for deprotection under neutral conditions, tolerating many acid-sensitive groups. organic-chemistry.org |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Can be used for the deprotection of acetals, particularly monosubstituted dioxolanes. thieme-connect.de |

This table summarizes various reagents and conditions used for the deprotection of 1,3-dioxolanes, highlighting the versatility of this protecting group.

Beyond hydrolysis, the 1,3-dioxolane ring can undergo other types of ring-opening reactions. These reactions are often driven by the desire to introduce new functional groups or to create more complex molecular architectures. For instance, the cationic ring-opening polymerization of 1,3-dioxolane is a known process, although it can be prone to cyclization of the polymer chains. rsc.org

In the context of 2-(2-thienyl)-1,3-dioxolane, ring-opening can be initiated by various reagents. For example, ozonolysis can cleave the dioxolane ring, leading to different degradation products. The presence of heterocyclic oxygen atoms in the 1,3-dioxolane structure weakens the C-O bonds, which results in lower barrier heights for ring-opening reactions. acs.org The ring-opening β-scission reactions of dioxolane hydroperoxy species are considered dominant pathways in the oxidation of 1,3-dioxolanyl radicals. acs.org

While the dioxolane ring itself is generally unreactive towards nucleophiles under basic conditions, nucleophilic substitution can occur at the 2-position under specific circumstances. solubilityofthings.com For instance, if a leaving group is present at the 2-position, a nucleophile can displace it. The presence of an iodoethyl group at the 2-position of a dioxolane ring, for example, enhances its potential for nucleophilic substitution reactions. cymitquimica.com

In some cases, the dioxolane ring can be activated to facilitate nucleophilic attack. This can be seen in the stereoselective formation of substituted 1,3-dioxolanes, where a 1,3-dioxolan-2-yl cation intermediate is generated and then trapped by a nucleophile. mdpi.com This type of reaction allows for the assembly of three components—an alkene, a carboxylic acid, and a nucleophile—into a single dioxolane product. mdpi.com

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds to a single atom are made or broken in a concerted fashion. baranlab.orginflibnet.ac.in The reverse of this is a retro-cheletropic reaction, often resulting in the extrusion of a small, stable molecule. inflibnet.ac.in In some specialized systems, N[β-(hetero)arylvinyl] ketenimines and carbodiimides with a suitably positioned 1,3-dioxolane function can undergo a tandem process involving a 6π electrocyclic ring closure followed by a retro-cheletropic ene reaction, which extrudes 2-carbena-1,3-dioxolane. researchgate.netresearchgate.net The driving force for this reaction is often the formation of highly stable products like carbon dioxide and ethylene from the decomposition of the carbene. researchgate.net

Nucleophilic Substitution Reactions Involving the Dioxolane Ring

Reactivity of the Thienyl Moiety

The thiophene (B33073) ring in this compound is an electron-rich aromatic system. st-andrews.ac.uk This inherent electron richness makes it susceptible to electrophilic attack. st-andrews.ac.uk

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene and its derivatives. st-andrews.ac.uk The heteroatom (sulfur) in the thiophene ring activates it towards electrophilic substitution, making it much more reactive than benzene (B151609). st-andrews.ac.uk The attack of an electrophile occurs preferentially at the α-carbon (the carbon adjacent to the sulfur atom), which is the C5 position in the case of this compound. researchgate.net This regioselectivity is due to the greater stabilization of the cationic intermediate formed during α-attack. researchgate.net

Common electrophilic substitution reactions that the thiophene ring can undergo include:

Halogenation: The reaction of thiophene with halogens like chlorine or bromine is rapid. st-andrews.ac.uk

Nitration: This reaction requires milder conditions than those used for benzene to avoid degradation of the thiophene ring. st-andrews.ac.uk

Acylation: Friedel-Crafts acylation of thiophenes generally proceeds with good yields. st-andrews.ac.uk

Metalation: As electropositive elements, metals can act as electrophiles. Thiophene can be substituted with mercuric salts in the presence of an acid catalyst. libretexts.org

The dioxolane substituent at the 2-position of the thiophene ring can influence the reactivity and regioselectivity of these electrophilic substitution reactions.

| Reaction Type | Reagents | Major Product Position |

| Halogenation | Cl₂, Br₂ | C5 |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | C5 |

| Acylation | Acyl chloride/Lewis acid | C5 |

| Metalation | Hg(OOCCH₃)₂/Acid catalyst | C5 |

This table provides a summary of common electrophilic aromatic substitution reactions on the thiophene ring of this compound, indicating the typical reagents and the preferred position of substitution.

Metalation of the Thiophene Ring (e.g., with n-Butyllithium)

The thiophene ring of this compound is susceptible to metalation, a reaction that involves the replacement of a hydrogen atom with a metal, typically lithium. This process is a key step for further functionalization of the thiophene moiety. The use of organolithium reagents, such as n-butyllithium (n-BuLi), is a common method to achieve this transformation.

The reaction of 2-(3-thienyl)-1,3-dioxolane with n-butyllithium in anhydrous ether under a nitrogen atmosphere leads to the formation of a lithiated intermediate. prepchem.com This intermediate is highly reactive and can subsequently react with various electrophiles. For instance, treatment of the lithiated species with tri-n-butyltin chloride at low temperatures (-78°C) results in the formation of 2-[2-(tributylstannyl)-3-thienyl]-1,3-dioxolane. prepchem.com This Stille coupling precursor can then be used in palladium-catalyzed cross-coupling reactions.

The basicity of the organolithium reagent and the reaction conditions play a crucial role in the regioselectivity of the metalation. For thiophene itself, metalation predominantly occurs at the C2 position. In the case of substituted thiophenes, the directing effect of the substituent influences the position of metalation. The dioxolane group at the 2-position of the thiophene ring directs the metalation to the C5 position.

It is important to note that the stability of organolithium reagents in ethereal solvents can be a limiting factor, as they can react with the solvent over time. osi.lv The choice of the specific organolithium reagent and the control of reaction temperature are critical to minimize side reactions and ensure high yields of the desired metalated product. osi.lvdiva-portal.org

A study on the metalation of thieno[2,3-b]thiophene (B1266192) and thieno[3,2-b]thiophene (B52689) with butyllithium (B86547) provides insight into the relative reactivity of different positions on the thiophene ring. scispace.com Competitive metalation experiments can be used to determine the relative acidities of the different protons on the thiophene ring, which in turn dictates the site of metalation.

Table 1: Metalation of Thienyl Derivatives

| Substrate | Reagent | Product | Reference |

| 2-(3-Thienyl)-1,3-dioxolane | 1. n-Butyllithium 2. Tri-n-butyltin chloride | 2-[2-(Tributylstannyl)-3-thienyl]-1,3-dioxolane | prepchem.com |

| Thieno[3,2-b]thiophene | n-Butyllithium, then CO₂ | Thieno[3,2-b]thiophene-2-carboxylic acid | scispace.com |

| Thieno[2,3-b]thiophene | n-Butyllithium, then CO₂ | Thieno[2,3-b]thiophene-2-carboxylic acid | scispace.com |

Palladium-Catalyzed Coupling Reactions of Thienyl Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and thienyl derivatives derived from this compound are valuable substrates in this context. These reactions typically involve an organometallic reagent, an organic halide or triflate, and a palladium catalyst.

One notable application is the Suzuki coupling, which pairs an organoboron compound with an organic halide. For instance, pinacol (B44631) thienylboronate can be coupled with electrophiles like 2-(methylthio)-benzothiazole in the presence of a palladium catalyst. researchgate.net The dioxolane moiety can serve as a protecting group for a carbonyl functionality while the thiophene ring undergoes coupling.

Another important reaction is the palladium-catalyzed direct C-H arylation. This method avoids the pre-functionalization step of generating an organometallic reagent. For example, 2-arylthiophene derivatives can undergo β-heteroarylation with various heteroarenes in the presence of a palladium catalyst, such as PdCl(C₃H₅)(dppb), leading to the formation of β-heteroarylated 2-arylthiophene derivatives with high regioselectivity. rsc.org The dioxolane group can be present on the coupling partner, as seen in the reaction with 2-methyl-2-(thiophen-2-yl)-1,3-dioxolane. rsc.org

The choice of ligand for the palladium catalyst is crucial for the success of these coupling reactions. Ligands such as bis(diphenylphosphino)propane (dppp), bis(diphenylphosphino)ferrocene (dppf), and NiXantphos have been employed in various palladium-catalyzed couplings involving aryl dithianes, which are structurally related to dioxolanes. brynmawr.edu The reaction conditions, including the base, solvent, and temperature, must be carefully optimized to achieve high yields and selectivity.

The versatility of palladium catalysis allows for the synthesis of a wide range of complex molecules. For example, enantiomerically pure 5-alkyluracil-1,3-dioxolane nucleoside analogues have been synthesized using a palladium-mediated Stille coupling reaction. uga.edu Furthermore, palladium-catalyzed reactions have been instrumental in the synthesis of C-glycosides and branched sugars. nih.gov

Table 2: Palladium-Catalyzed Coupling Reactions

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

| Direct C-H Heteroarylation | 2-Arylthiophene, Heteroarene | PdCl(C₃H₅)(dppb) | β-Heteroarylated 2-arylthiophene | rsc.org |

| Suzuki Coupling | Pinacol thienylboronate, 2-(Methylthio)benzothiazole | Palladium catalyst | Coupled biaryl system | researchgate.net |

| C-S Bond Formation | 2-Phenyl-1,3-dithiane, Bromobenzene | Pd(OAc)₂, NiXantphos | 2,2-Diaryl-1,3-dithiane | brynmawr.edu |

| Stille Coupling | Organostannane, Organic Halide | Palladium catalyst | Coupled organic molecule | uga.edu |

Mechanistic Investigations of this compound Transformations

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. Mechanistic studies often involve a combination of kinetic analysis, identification of intermediates, and computational modeling.

Transformations of this compound can involve reactions of the thiophene ring, the dioxolane ring, or both. For instance, the dioxolane ring is known to be stable under basic conditions but sensitive to acidic hydrolysis, making it a useful protecting group for carbonyls.

In the context of tandem reactions, the dioxolane moiety can play a crucial role. For example, a tandem hydride shift/cyclization sequence can be initiated from an acetalic carbon atom of a dioxolane ring. researchgate.netacs.org Computational studies, often using Density Functional Theory (DFT), can provide insights into the energetics of different reaction pathways and the structures of transition states. researchgate.net

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative information about reaction rates and how they are affected by variables such as reactant concentrations, temperature, and catalysts. This data is fundamental to elucidating reaction mechanisms.

For example, the rates of gas-phase reactions of hydroxyl radicals with 1,3-dioxolane have been measured using techniques like pulsed laser photolysis with laser-induced fluorescence. rsc.org Such studies provide Arrhenius expressions that describe the temperature dependence of the rate coefficients. While this specific study did not involve the thienyl substituent, the methodology is applicable to understanding the atmospheric chemistry and reaction kinetics of substituted dioxolanes.

In the context of synthetic applications, kinetic studies can help to distinguish between different proposed mechanisms. For instance, in the synthesis of a photochromic diarylethene incorporating a 2-methyl-5-(1,3-dioxolane)-3-thienyl moiety, the kinetics of the photochromic cyclization and cycloreversion reactions were investigated. scientific.net This provides insight into the switching speed and stability of the different isomeric forms.

Dynamic kinetic resolution is another area where kinetic understanding is crucial. This process combines a kinetic resolution with an in situ racemization of the slower-reacting enantiomer, allowing for the theoretical conversion of a racemate into a single enantiomer in 100% yield. Such processes have been applied to substrates containing thiophene rings. thieme-connect.com

Proposed Reaction Intermediates

The identification or postulation of reaction intermediates is a cornerstone of mechanistic investigation. Intermediates are transient species that are formed in one step of a reaction and consumed in a subsequent step.

In the metalation of the thiophene ring of this compound with n-butyllithium, a key intermediate is the ortho-lithiated species. acs.org The structure and aggregation state of this organolithium intermediate can significantly influence its reactivity. For example, in the lithiation of anisole (B1667542) with n-BuLi in the presence of TMEDA, a 1:1 n-BuLi-TMEDA dimer has been proposed as a key species. acs.org

In palladium-catalyzed coupling reactions, various palladium-containing intermediates are involved in the catalytic cycle. These can include oxidative addition complexes, transmetalation intermediates, and reductive elimination precursors.

In other transformations, carbene intermediates have been proposed. For example, the decomposition of a carbonium intermediate derived from a 1,3-dioxolane-related structure has been suggested to proceed through a transient carbene. researchgate.net Computational studies can be employed to evaluate the feasibility of such intermediates.

Hydrolytic degradation of dioxolane-containing compounds can lead to the formation of reactive intermediates that can interact with other molecules. The specific nature of these intermediates depends on the reaction conditions.

Regioselectivity and Diastereoselectivity in Reactions of this compound

Regioselectivity and diastereoselectivity are critical aspects of the chemical reactivity of this compound, particularly when new stereocenters are formed during a reaction.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the case of this compound, the substitution pattern of the thiophene ring can direct incoming reagents to a specific position. For example, in electrophilic substitution reactions, the dioxolane group at the 2-position of the thiophene ring would be expected to influence the position of substitution. In palladium-catalyzed C-H functionalization reactions of 2-arylthiophenes, high regioselectivity for the β-position of the thiophene ring has been observed. rsc.org The regioselectivity of cycloaddition reactions involving thiophene derivatives has also been a subject of study. mdpi.com

Diastereoselectivity is the preferential formation of one diastereomer over another. This is particularly relevant when the dioxolane ring itself is involved in the reaction or when reactions occur at a prochiral center adjacent to the thiophene ring. For instance, the formation of substituted 1,3-dioxolanes can proceed with high diastereoselectivity. mdpi.com The stereochemical outcome can be influenced by the stereochemistry of the starting materials and the reaction conditions. In some cases, the diastereoselectivity can be controlled by thermodynamic factors, where the more stable diastereomer is the major product. acs.org This has been observed in the synthesis of CF₃-substituted spiroisochromans, where the reaction diastereoselectivity was found to be dependent on subtle structural differences in the starting materials. acs.org

In 1,3-dipolar cycloaddition reactions, the diastereoselectivity can be very high. For example, the reaction of a C2-symmetric vinyl sulfoxide (B87167) with 3-oxidopyridinium betaines proceeded with total diastereoselectivity. rsc.org The origin of such high selectivity is often explored through computational studies, which can model the transition states leading to the different diastereomers. rsc.org

V. Computational and Theoretical Chemistry Studies on 2 2 Thienyl 1,3 Dioxolane

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine the optimized molecular geometry and electronic properties of organic compounds, including those containing thiophene (B33073) and dioxolane rings. dergipark.org.tr

For molecules related to 2-(2-thienyl)-1,3-dioxolane, DFT calculations are typically performed using specific functionals, like B3LYP, paired with a basis set such as 6-311G(d,p) or 6-31G(d,p), to find the lowest energy structure. dergipark.org.tr These calculations provide precise data on bond lengths, bond angles, and dihedral angles. The optimized geometry is crucial for understanding the molecule's stability and steric interactions.

Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic transitions. dergipark.org.trresearchgate.net A smaller gap generally suggests that the molecule will be more reactive. For instance, in related thienyl-BODIPY dyes, the introduction of thiophene units was shown to alter the HOMO-LUMO gap, affecting the molecule's optical properties. researchgate.net Computational studies on similar heterocyclic systems have shown that the HOMO is often localized on the electron-rich thiophene ring, indicating its role as a potential electron donor. dergipark.org.tr

| Parameter | Calculated Value | Significance |

|---|---|---|

| C-S Bond Length (Thiophene) | ~1.75 Å | Indicates the bond order within the heterocyclic ring. |

| C-C-S Bond Angle (Thiophene) | ~112° | Defines the internal geometry of the thiophene ring. |

| Dihedral Angle (Ring-Ring) | Variable | Describes the twist between the thiophene and dioxolane rings. |

| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability of the molecule. dergipark.org.tr |

| LUMO Energy | ~ -1.5 eV | Relates to the electron-accepting ability of the molecule. acs.org |

| HOMO-LUMO Gap | ~ 5.0 eV | Indicates chemical reactivity and electronic transition energy. dergipark.org.tr |

Conformation Analysis and Energy Minimization Studies

Conformational analysis involves the systematic study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijcsit.com For this compound, the key rotational bond is the C-C bond connecting the thiophene ring to the dioxolane ring. The goal of these studies is to identify the most stable conformations, which correspond to local minima on the potential energy surface. mdpi.com

Energy minimization is the computational process used to find these stable conformations. ijcsit.com Starting from an initial geometry, algorithms like the steepest descent method systematically adjust atomic coordinates to reduce the net forces on the atoms, thereby lowering the total potential energy of the molecule. ijcsit.com This process continues until a stationary point (a local energy minimum) is reached.

The analysis reveals the preferred three-dimensional structure of the molecule. The dioxolane ring itself can adopt different conformations, such as an envelope or a twisted form. researchgate.net The relative orientation of the thiophene and dioxolane rings is determined by a balance of electronic effects (like conjugation) and steric hindrance. Computational studies on related structures, such as tropane-derived enamines, have successfully predicted the most stable conformers, which were later validated by experimental results. acs.org These studies are essential for understanding how the molecule's shape influences its interactions with other molecules, such as enzymes or receptors.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, these models can identify the most likely reaction pathways, transition states, and intermediates. researchgate.net

For this compound, computational studies can provide insight into its synthesis, which is typically an acid-catalyzed acetalization of thiophene-2-carbaldehyde (B41791) with ethylene (B1197577) glycol. DFT calculations can model this process by:

Calculating the energies of the reactants, the protonated intermediates, the tetrahedral intermediate, and the final product.

Locating the transition state structure for the rate-limiting step (e.g., the cyclization or water elimination step).

Determining the activation energy barrier, which provides information about the reaction rate.

Mechanistic studies supported by DFT have been successfully applied to understand complex reactions involving the 1,3-dioxolane (B20135) ring. For example, in a study of tandem reactions involving 1,3-dioxolane functions, DFT methods supported a proposed mechanism of a retro-cheletropic ene reaction by demonstrating a low energy barrier for the process. researchgate.net Similarly, computational analysis can be used to understand the degradation or reactivity of the molecule, such as the acid-catalyzed deprotection to regenerate the original aldehyde.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data to confirm the molecule's structure. dergipark.org.tr

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is often high enough to aid in the assignment of experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical frequencies are often scaled by a factor (e.g., 0.967 for B3LYP/6-311G(d,p)) to improve agreement with experimental IR spectra. dergipark.org.tr This allows for the assignment of specific absorption bands to particular vibrational modes, such as C-O-C stretches in the dioxolane ring or C-H vibrations of the thiophene ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. dergipark.org.tr This method predicts the absorption wavelengths (λ_max) in the UV-Visible spectrum, which correspond to transitions from occupied to unoccupied molecular orbitals (e.g., HOMO to LUMO).

In studies of novel molecules containing thieno[3,2-b]thiophene (B52689) fragments, theoretical UV-Vis and FTIR spectra calculated via DFT showed good agreement with experimental results, confirming the synthesized structure. dergipark.org.tr This correlation between theoretical and experimental data is a powerful approach for structural characterization.

| Spectroscopic Data | Theoretical (Calculated) | Experimental (Measured) |

|---|---|---|

| UV-Vis (λ_max) | 411 nm | 418 nm |

| FTIR (C=N stretch) | 1631 cm⁻¹ | 1623 cm⁻¹ |

| FTIR (Thiophene C-S stretch) | 813 cm⁻¹ | 809 cm⁻¹ |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.govfabad.org.tr QSAR models are widely used in drug discovery and materials science to predict the activity of new, unsynthesized derivatives and to guide the design of more potent or effective compounds. fabad.org.tr

For derivatives of this compound, a QSAR study would involve the following steps:

Data Set: A series of derivatives with modifications to the thiophene or dioxolane ring is selected, for which the biological activity (e.g., IC₅₀ value) has been experimentally measured. mdpi.comajchem-a.com

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated. These can include electronic (e.g., partial charges), steric (e.g., molecular volume), and topological descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that correlates the descriptors (independent variables) with the measured activity (dependent variable). nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. ajchem-a.com

Studies on derivatives containing indole (B1671886) and thiophene rings have successfully used 2D-QSAR modeling to predict their antioxidant activity. mdpi.com Similarly, QSAR models have been developed for olanzapine (B1677200) derivatives targeting the D2 receptor, demonstrating the utility of this approach. nih.gov A successful QSAR model for this compound derivatives could accelerate the discovery of new compounds with desired properties by allowing for virtual screening before their synthesis. fabad.org.tr

| Parameter | Description | Example Value |

|---|---|---|

| r² (Coefficient of Determination) | Measures how well the model fits the training set data. | > 0.7 |

| Q² (Cross-validated r²) | Measures the internal predictive ability of the model. | > 0.6 |

| r²_pred (External Validation r²) | Measures the model's ability to predict the activity of a test set. | > 0.6 |

| Molecular Descriptors | Calculated properties used in the model (e.g., electronic, topological). | Wiener index, Kier shape index, etc. |

Vi. Applications of 2 2 Thienyl 1,3 Dioxolane in Organic Synthesis and Materials Science

Role as a Versatile Building Block in Complex Molecular Architectures

In the field of organic synthesis, 2-(2-thienyl)-1,3-dioxolane is recognized as a valuable intermediate and building block. myskinrecipes.com Its utility stems from the ability of its constituent parts to participate in various chemical reactions. The dioxolane ring provides stability and can be used to mask a reactive carbonyl group during multi-step synthetic sequences, while the thiophene (B33073) ring can undergo reactions such as electrophilic substitution and cross-coupling. myskinrecipes.com

The compound serves as a key starting material in the synthesis of more elaborate heterocyclic compounds. myskinrecipes.com The thienyl group is a foundational component of numerous biologically active molecules, and this compound provides a convenient entry point to this chemical space. myskinrecipes.comsmolecule.com For instance, derivatives like (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide have been synthesized as important intermediates for preparing other complex molecules, such as antitumor platinum drugs. nih.goviucr.org The synthesis of related structures, such as 2-phenyl-2-(2-thienyl)-1,3-dioxolane, further illustrates its role as a precursor in building more substituted heterocyclic systems. prepchem.com

The primary role of this compound in many synthetic pathways is that of a protected intermediate. chemimpex.comcymitquimica.comcymitquimica.com The 1,3-dioxolane (B20135) functional group is a classic protecting group for aldehydes and ketones. By converting a carbonyl group to its dioxolane acetal (B89532), chemists can perform reactions on other parts of a molecule without affecting the carbonyl. Subsequently, the carbonyl group can be regenerated under acidic conditions. This strategy is crucial in the synthesis of complex organic molecules where chemo-selectivity is required. organic-chemistry.org The compound is frequently used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. smolecule.comchemimpex.com For example, the related compound 1-[5-(1,3-dioxolan-2-yl)-2-thienyl]pentane-1,4-dione is a diketone precursor whose dioxolane group offers stability during synthesis. cymitquimica.com

Precursor for Heterocyclic Compounds

Applications in Pharmaceutical and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in medicinal chemistry. The thiophene ring is a well-known bioisostere of the benzene (B151609) ring and is found in numerous approved drugs. The dioxolane ring is also present in various biologically active compounds, where it can influence properties like solubility and receptor binding. researchgate.netontosight.ai

This compound serves as a precursor for molecules that are active ingredients in drugs. myskinrecipes.com Research has shown that thienyl-dioxolane derivatives can be used to synthesize molecules with potential therapeutic applications. For example, compounds containing the dioxolane scaffold are studied for their anticancer and antimicrobial properties. solubilityofthings.com The derivative (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide is a notable intermediate in the synthesis of antitumor platinum drugs. nih.goviucr.org Furthermore, the structural class has been investigated for potential anti-inflammatory and antimicrobial activities, suggesting it could be a starting point for drug discovery programs. smolecule.com The combination of the thienyl and dioxolane heterocycles is thought to be a promising strategy for enhancing biological activity in the development of new pharmaceuticals. cymitquimica.com

The dioxolane ring is a key structural feature in several classes of experimental drug candidates.

Anticonvulsants: A number of studies have focused on synthesizing and testing various dioxolane derivatives for anticonvulsant activity. nih.govthieme-connect.com For instance, a series of spiro[1,3-dioxolane-2,3'-indolin]-2'-ones were synthesized and evaluated in maximal electroshock seizure (MES) and pentylenetetrazole seizure threshold tests. nih.gov The compound 5'-Chlorospiro[1,3-dioxolane-2,3'-indolin]-2'-one was identified as the most active in the MES test, demonstrating the potential of the dioxolane scaffold in developing new anticonvulsant agents. nih.gov

Antivirals: Dioxolane-containing nucleoside analogues have emerged as a particularly potent class of antiviral agents. These compounds are often prodrugs that, once inside the body, are converted to their active triphosphate forms, which then interfere with viral replication. They have shown significant activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV). acs.orgasm.org For example, phosphoramidate (B1195095) prodrugs of C-6 modified (-)-β-D-(2R,4R)-1,3-dioxolane adenosine (B11128) nucleosides displayed up to a 3,600-fold greater potency against HIV-1 and up to a 300-fold greater potency against HBV compared to the parent nucleoside. acs.orgacs.org Prodrugs of β-l-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil (l-BHDU) have also been developed as potent agents against the Varicella Zoster Virus (VZV). nih.gov

| Compound/Prodrug Class | Target Virus | Key Research Finding | Citation |

|---|---|---|---|

| Adenosine Dioxolane Nucleoside Phosphoramidates | HIV-1, HBV | Displayed up to a 3600-fold greater potency versus HIV-1 and up to 300-fold more potent versus HBV compared to the parent nucleoside. | acs.orgacs.org |

| (-)-β-d-2-Aminopurine dioxolane (APD) | HBV (WHV model) | A prodrug of DXG with in vitro activity against Hepatitis B Virus. It is more water-soluble than its active form, making it a promising candidate for oral delivery. | asm.org |

| l-BHDU Prodrugs (e.g., l-phenylalanine, l-valine (B1682139) esters) | Varicella Zoster Virus (VZV) | Amino acid ester prodrugs showed potent antiviral activity with EC50 values of 0.028 and 0.030 μM. | nih.gov |

Synthesis of Bioactive Molecules and Therapeutic Agents

Applications in Materials Science and Organic Electronics

The unique electronic properties imparted by the sulfur-containing thiophene ring make this compound and its derivatives attractive for applications in materials science and organic electronics. chemimpex.comcymitquimica.comontosight.ai The thienyl group is electron-rich and can facilitate charge transport, a key property for semiconducting materials.

The compound is explored for its potential in creating advanced materials with specific properties like conductivity and stability, which could be beneficial for coatings and composites. chemimpex.com Researchers utilize derivatives of this compound to develop novel materials, and the compound's distinct electronic properties are a contributing factor to its effectiveness in organic electronics. chemimpex.com There is interest in using these types of molecules in the production of organic semiconductors, which are essential for developing flexible electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.com The potential to incorporate these molecules into polymers could lead to new materials with tailored electronic or optical characteristics. solubilityofthings.com

Fabrication of Conductive Polymers and Advanced Materials

The thienyl group in this compound is inherently electron-rich, making the compound a promising monomer for the synthesis of conductive polymers. Polythiophenes are a well-established class of conductive polymers, and their properties can be tuned by substituting the thiophene ring. The polymerization of thiophene and its derivatives is often achieved through electrochemical methods. winona.eduresearchgate.net This process typically involves the oxidation of the monomer to form radical cations, which then couple to form polymer chains. winona.edugoogle.com

The general mechanism for the electropolymerization of thiophene involves applying an electric potential to a solution containing the thiophene monomer and an electrolyte. winona.edugoogle.com The oxidation potential required for polymerization can be lowered by introducing electron-donating groups to the thiophene ring or by using initiators like 2,2'-bithiophene (B32781), which enhances the rate of polymerization and improves the quality of the resulting polymer film. google.com

While specific studies on the homopolymerization of this compound are not extensively detailed, its structural similarity to other functionalized thiophenes suggests its capability to be electropolymerized. researchgate.net The dioxolane group can influence the polymer's properties, such as solubility and morphology. For instance, polymers based on 1,3-dioxolane have been shown to possess high flexibility and unique gas separation properties, indicating that incorporating this moiety into a polythiophene backbone could yield materials with novel characteristics. digitellinc.com

| Research Finding | Significance |

| The electropolymerization of thiophene derivatives is a well-established method for creating conductive polymer films. winona.eduresearchgate.net | Provides a viable pathway for synthesizing polymers from this compound. |

| The thienyl group's electron-rich nature makes it suitable for forming conductive polymers. | The core functional group of this compound is known to impart conductivity. |

| Initiators like 2,2'-bithiophene can lower the oxidation potential and improve polymer film quality during electropolymerization. google.com | Suggests methods to optimize the potential polymerization of this compound. |

| Polymers derived from 1,3-dioxolane exhibit high flexibility. digitellinc.com | Incorporating this unit could enhance the mechanical properties of resulting polythiophenes. |

Development of Organic Semiconductors and Optoelectronic Devices

Thiophene-containing compounds are fundamental building blocks for organic semiconductors used in devices like organic light-emitting diodes (OLEDs) and organic solar cells. chemimpex.commdpi.commdpi.com The performance of these materials is dictated by their electronic properties, such as the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can be tuned by chemical modification.

The this compound moiety has been successfully incorporated into complex photochromic molecules, specifically diarylethenes. nih.govscientific.netspiedigitallibrary.org These materials exhibit reversible color changes upon irradiation with UV and visible light, making them candidates for applications in optical data storage and molecular switches. scientific.netscientific.netatlantis-press.com

| Diarylethene Derivative Containing Thienyl-Dioxolane | Photochromic Color Change (in Hexane) | Absorption Maximum (Closed-Ring Form) |

| 1,2-bis{2-ethyl-5-[2-(1,3-dioxolane)]-3-thienyl}perfluorocyclopentene nih.gov | Colorless to Magenta | Not Specified |

| 1-(2-methylphenyl)-2-{2-methyl-5-[2-(1,3-dioxolane)]-3-thienyl}perfluorocyclopentene spiedigitallibrary.org | Colorless to Red | 523 nm |

| 1-(2-methyl-1-naphthyl), 2-(2-methyl-5-(2-1,3-dioxolanephenyl)-3-thienyl)]perfluorocyclopentene researchgate.net | Colorless to Red | 503 nm |

These examples demonstrate that the thienyl-dioxolane unit serves as a critical component in the design of functional organic materials for optoelectronics. evitachem.com

Incorporation into Polymers and Coatings

The structural features of this compound allow for its incorporation into a variety of polymers and coatings, imparting specific properties to the final material. solubilityofthings.com The dioxolane ring itself is a component of polymers like poly(1,3-dioxolane), which are noted for their flexibility. digitellinc.com

Research on poly(1,3-dioxolane) acrylate (B77674) (PDXLA) has shown that polymers with short, flexible PDXLA side chains exhibit excellent CO2/N2 separation performance, making them suitable for carbon capture membranes. digitellinc.com This suggests that incorporating the dioxolane moiety into other polymer systems can enhance flexibility and introduce new functionalities.

Furthermore, the thienyl group provides a site for further chemical modification or can be integrated into polymer backbones, such as in polythiophenes. mdpi.com The combination of the stable, flexible dioxolane ring and the reactive, electronically active thiophene ring makes this compound a versatile building block for creating advanced polymers and coatings with tailored properties. chemimpex.comsolubilityofthings.com For instance, dioxolane derivatives are used as solvents and stabilizers in coatings and adhesives, highlighting the utility of this chemical group in formulation science. silverfernchemical.com

Applications in Agrochemicals and Fine Chemicals

This compound and its derivatives serve as important intermediates in the synthesis of pharmaceuticals and agrochemicals. chemimpex.commyskinrecipes.comcymitquimica.com The dioxolane moiety often acts as a stable precursor or a protecting group during the synthesis of more complex molecules. silverfernchemical.com

A significant application is in the preparation of antitumor drugs. The chiral derivative (4S,5S)-2-(2-Thienyl)-1,3-dioxolane-4,5-dicarboxamide has been identified as a key intermediate for the synthesis of novel platinum-based anticancer agents. iucr.org The synthesis involves reacting thiophene-2-carbaldehyde (B41791) with (2S,3S)-diethyltartrate, followed by amidation. iucr.org

In the field of agrochemicals, dioxolane-containing compounds are being explored for various uses. Some are studied for their potential as environmentally friendly pesticides. chemimpex.com Recent research has also investigated low-molecular-weight dioxolanes as adjuvants for herbicides like glyphosate (B1671968). Adjuvants are substances that enhance the effectiveness of the active ingredient, potentially allowing for lower application rates. Studies showed that adding dioxolanes such as 2,2-dimethyl-1,3-dioxolane (B146691) to a glyphosate formulation significantly enhanced its herbicidal effect on the weed Chenopodium album L. This suggests a potential role for functionalized dioxolanes like the thienyl derivative in developing more efficient agrochemical formulations.

The compound is also a precursor for other fine chemicals. For example, the carboxylation of 2-methyl-2'-thienyl-1,3-dioxolane (a related ketal) is a known route to produce 5-carboxy-2-acetylthiophene, an intermediate for therapeutic agents. google.com The stability of the dioxolane ring under certain reaction conditions, coupled with the reactivity of the thiophene ring, makes it a valuable synthetic building block. cymitquimica.com

Use as a Protecting Group for Carbonyl Compounds in Synthetic Transformations

One of the most fundamental and widespread applications of this compound in organic synthesis is its role as a protected form of thiophene-2-carbaldehyde. In multi-step syntheses, it is often necessary to prevent a reactive functional group, such as an aldehyde, from participating in a reaction while another part of the molecule is modified. wikipedia.org The conversion of a carbonyl group to an acetal or ketal is a common protection strategy. organic-chemistry.org

This compound is the cyclic acetal formed by the acid-catalyzed reaction of thiophene-2-carbaldehyde with ethylene (B1197577) glycol. This reaction is typically performed in a solvent like toluene (B28343) with a catalyst such as p-toluenesulfonic acid, using a Dean-Stark apparatus to remove the water formed and drive the reaction to completion. organic-chemistry.org

| Protection Step | Reagents & Conditions |

| Formation of this compound | Thiophene-2-carbaldehyde, ethylene glycol, p-toluenesulfonic acid (catalyst), toluene (solvent), reflux with water removal. organic-chemistry.org |

Once protected, the dioxolane group is stable under basic, neutral, and nucleophilic conditions, allowing for a wide range of chemical transformations on other parts of the molecule. organic-chemistry.org For example, the thiophene ring can undergo reactions like cross-coupling or electrophilic substitution while the aldehyde function remains masked.

After the desired transformations are complete, the original carbonyl group can be regenerated through deprotection. This is typically achieved by acid-catalyzed hydrolysis, for instance, by treating the dioxolane with aqueous acid. organic-chemistry.org Milder methods, such as using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water, can also achieve deprotection efficiently. organic-chemistry.org This protection-deprotection strategy is crucial for the synthesis of complex molecules where chemoselectivity is paramount. researchgate.net

Vii. Derivatives and Analogues of 2 2 Thienyl 1,3 Dioxolane

Structural Modifications of the Thiophene (B33073) Moiety (e.g., Substituted Thienyl Groups)

Modifications to the thiophene ring of 2-(2-thienyl)-1,3-dioxolane are a primary strategy for altering the molecule's properties. Introducing substituents onto the thiophene ring can significantly impact its electronic nature, reactivity, and biological activity.

A common modification involves halogenation, such as the introduction of a bromine atom. The synthesis and conformational analysis of 2-(3-bromo-2-thienyl)-1,3-dioxolane have been studied using NMR spectroscopy to understand the structure of thiophene analogues. scispace.com Another example is 2-(5-Bromothiophen-2-yl)-1,3-dioxolane, which serves as a building block in the synthesis of more complex conjugated systems. scispace.com

Beyond simple halogenation, a variety of functional groups can be introduced. Research into cannabinoid type 2 (CB2) receptor agonists has led to the synthesis of a series of thiophene derivatives with significant structural complexity. nih.gov In this work, the thiophene ring, already part of a larger structure related to the dioxolane-protected scaffold, is substituted at the 3-position with a carboxylate group and at the 5-position with various apolar alkyl or aryl groups. nih.gov These substitutions were found to be crucial for achieving high receptor affinity and selectivity. nih.gov For instance, compound 8g from the study, a full agonist with an optimal balance of receptor affinity and selectivity, features such modifications. nih.gov

Furthermore, the thiophene ring can be incorporated into larger fused ring systems. Research has been conducted on steroid-like systems where thiophene acts as the A ring, demonstrating the versatility of the thiophene moiety in creating complex, polycyclic architectures. researchgate.net

Modifications of the Dioxolane Ring System

The 1,3-dioxolane (B20135) ring is not merely a passive protecting group for a carbonyl function but an active participant in defining the molecule's chemical and biological profile. Its structure can be modified through substitution on the carbon atoms of the ring or by creating chiral centers to influence stereochemistry.

Substituting the hydrogen atoms on the C4 and C5 positions of the 1,3-dioxolane ring, or replacing the ethylene (B1197577) glycol-derived backbone entirely, leads to a vast array of analogues with distinct properties. These substituents can range from simple alkyl groups to more complex functional moieties.